1,1-Diethoxybut-2-ene
CAS No.:
Cat. No.: VC13354106
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16O2 |
|---|---|
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | 1,1-diethoxybut-2-ene |
| Standard InChI | InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3 |
| Standard InChI Key | ZUMISMXLQDKQDS-UHFFFAOYSA-N |
| SMILES | CCOC(C=CC)OCC |
| Canonical SMILES | CCOC(C=CC)OCC |
Introduction
Structural and Chemical Properties of 1,1-Diethoxybut-2-ene
Molecular Characteristics
1,1-Diethoxybut-2-ene is characterized by a butene backbone substituted with two ethoxy groups at the 1-position. Its IUPAC name, 1,1-diethoxybut-2-ene, reflects this structure, while its systematic designation as trans-2-butenal diethyl acetal underscores its origin from the acetalization of trans-2-butenal . The compound’s molecular weight is 144.21 g/mol, with a density and boiling point that remain unspecified in available literature .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 10602-34-3 | |
| Molecular Formula | C₈H₁₆O₂ | |
| Molecular Weight | 144.21 g/mol | |
| SMILES | CCOC(C=CC)OCC |
The compound’s stability under basic conditions and susceptibility to acidic hydrolysis make it ideal for protecting carbonyl groups during multi-step syntheses.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethoxy groups (δ 1.2–1.4 ppm for methyl protons, δ 3.4–3.7 ppm for methylene) and the butene backbone (δ 5.2–5.8 ppm for olefinic protons) . Infrared (IR) spectroscopy shows a strong absorption band near 1650 cm⁻¹, corresponding to the C=C stretching vibration.
Synthetic Routes to 1,1-Diethoxybut-2-ene
Acid-Catalyzed Acetalization
The most common synthesis involves the acid-catalyzed reaction of trans-2-butenal with ethanol. Methanesulfonic acid or p-toluenesulfonic acid catalyzes the formation of the acetal, with water removal driving the reaction to completion.
This method yields high purity product, though optimization of catalyst loading and reaction time is necessary to prevent side reactions such as polymerization.
Metalation Strategies
Alternative approaches employ Schlosser’s superbase (LIC-KOR), which deprotonates 1,1-diethoxybut-2-ene to generate a lithiated intermediate. This reactive species participates in nucleophilic additions with nitriles, forming N-metalated imines that cyclize to pyrimidines .
Table 2: Comparison of Synthetic Methods
| Method | Conditions | Yield | Application |
|---|---|---|---|
| Acid-Catalyzed | EtOH, H⁺, reflux | 75–85% | Large-scale production |
| Metalation | LIC-KOR, THF, –78°C | 60–70% | Functionalized heterocycles |
Applications in Organic Synthesis
Carbonyl Protection
The ethoxy groups shield the carbonyl moiety of trans-2-butenal during Grignard reactions or reductions. Subsequent acidic hydrolysis regenerates the carbonyl, enabling selective functionalization of complex molecules.
Synthesis of Heterocycles
Reaction with aromatic nitriles in the presence of LIC-KOR yields N-metalated imines, which undergo cyclization to form pyrimidines—a core structure in nucleic acids and pharmaceuticals . For example, treatment with benzonitrile produces 2-phenylpyrimidine, a precursor to antiviral agents .
Cyclopentenone Formation
Modifying reaction conditions (e.g., quenching with acyl chlorides) leads to cyclopentenones, valuable intermediates in prostaglandin and steroid synthesis . This versatility underscores its role in diversity-oriented synthesis.
Biological and Medicinal Relevance
Erythromycin Production
1,1-Diethoxybut-2-ene is a key intermediate in synthesizing 2S,3S-epoxybutan-1-ol, a building block for erythromycin A. The acetal’s stability ensures efficient large-scale production of this macrolide antibiotic, critical for treating bacterial infections.
Anticancer Agent Development
Functionalized pyrimidines derived from 1,1-diethoxybut-2-ene exhibit inhibitory activity against kinases involved in cancer proliferation . Current research explores modifications to enhance selectivity and reduce toxicity.
Recent Research Advancements
Mechanistic Insights
Studies using deuterium labeling reveal that lithiated 1,1-diethoxybut-2-ene undergoes carbometalation with nitriles, forming azacyclopropane intermediates that rearrange to pyrimidines . This pathway contrasts with traditional [4+2] cycloadditions, offering new avenues for heterocycle synthesis.
Green Chemistry Approaches
Recent efforts focus on replacing THF with biodegradable solvents (e.g., cyclopentyl methyl ether) in metalation reactions, reducing environmental impact without compromising yield .
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